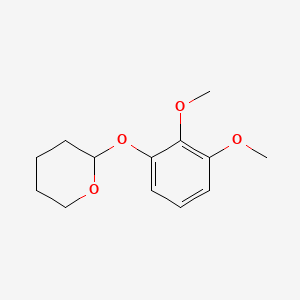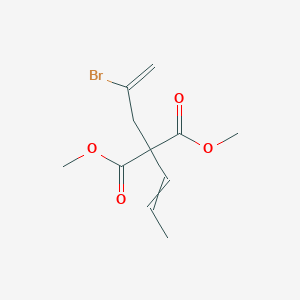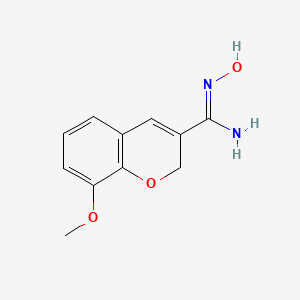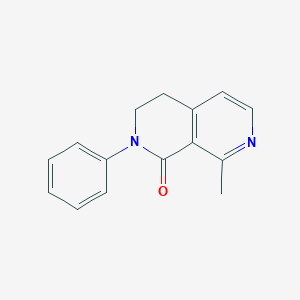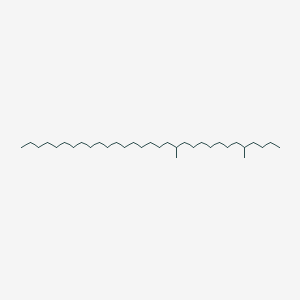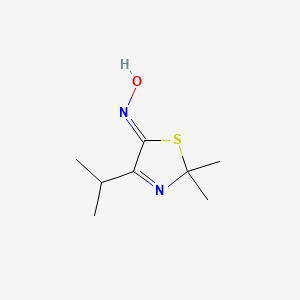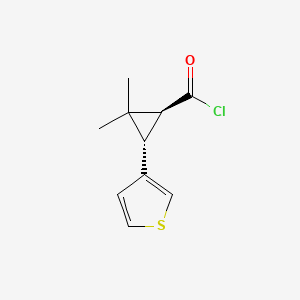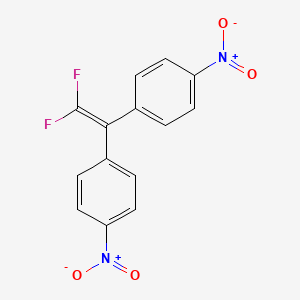
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene is an organic compound characterized by the presence of two fluorine atoms and two nitrophenyl groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene can be synthesized through the reaction of 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane with primary or secondary amines in dipolar aprotic solvents such as acetonitrile, benzonitrile, and dimethyl sulphoxide . The reaction proceeds through a multistep mechanism involving pre-equilibrium followed by fast addition-elimination steps .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of fluorine atoms.
Addition Reactions: The ethene backbone allows for addition reactions with various reagents.
Common Reagents and Conditions
Primary and Secondary Amines: These are commonly used in the synthesis and modification of the compound.
Polar Aprotic Solvents: Solvents such as acetonitrile and dimethyl sulphoxide are frequently used to facilitate reactions.
Major Products Formed
1-Amino-1-fluoro-2,2-bis(4-nitrophenyl)ethene: This is a major product formed through the reaction of this compound with amines.
Applications De Recherche Scientifique
1,1-Difluoro-2,2-bis(4-nitrophenyl)ethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-2,2-bis(4-nitrophenyl)ethene involves its interaction with nucleophiles, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2,2-bis(4-nitrophenyl)ethane: This compound is a precursor in the synthesis of 1,1-difluoro-2,2-bis(4-nitrophenyl)ethene.
1,1-Dichloro-2,2-bis(4-nitrophenyl)ethene: Another similar compound that undergoes similar reactions.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine and nitrophenyl groups, which impart distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
83004-37-9 |
|---|---|
Formule moléculaire |
C14H8F2N2O4 |
Poids moléculaire |
306.22 g/mol |
Nom IUPAC |
1-[2,2-difluoro-1-(4-nitrophenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H8F2N2O4/c15-14(16)13(9-1-5-11(6-2-9)17(19)20)10-3-7-12(8-4-10)18(21)22/h1-8H |
Clé InChI |
GFHYUWJSDJHASR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)


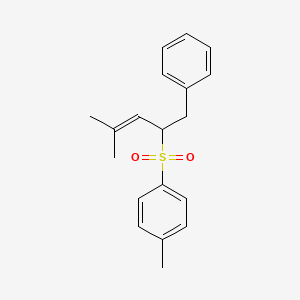

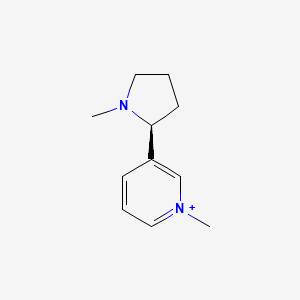
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
